Regiochemical Selectivity: N-2 vs. N-1 Fmoc Protection
(R)-2-N-Fmoc-propane-1,2-diamine HCl carries the Fmoc protecting group on the secondary amine at the chiral C-2 position, leaving the primary amine at C-1 free as the hydrochloride salt. In contrast, the regioisomer (R)-1-N-Fmoc-propane-1,2-diamine HCl (CAS not assigned; MW 296.4 g/mol) places Fmoc on the primary amine at C-1, leaving the secondary amine at C-2 available for coupling . This regiochemical difference is absolute: the two isomers are not interchangeable because the nucleophilicity and steric environment of a primary versus a secondary amine differ substantially, affecting acylation rates, coupling efficiencies, and the stereoelectronic properties of the resulting amide or urea bonds. No other monoprotected (R)-1,2-diaminopropane building block offers Fmoc exclusively at the secondary amine position while retaining the primary amine as the HCl salt .
| Evidence Dimension | Fmoc protection site (regiochemistry) |
|---|---|
| Target Compound Data | Fmoc at C-2 (secondary amine); free primary amine at C-1 as HCl salt; MW 332.8 g/mol |
| Comparator Or Baseline | (R)-1-N-Fmoc-propane-1,2-diamine HCl: Fmoc at C-1 (primary amine); free secondary amine at C-2; MW 296.4 g/mol |
| Quantified Difference | Regiochemical: Fmoc placement differs (C-2 vs. C-1); molecular weight difference = 36.4 g/mol (consistent with HCl stoichiometry difference); exposed amine type differs (primary vs. secondary) |
| Conditions | Structural comparison based on CAS registry and vendor specifications; synthetic context: solid-phase peptide synthesis (SPPS) coupling steps |
Why This Matters
Researchers requiring selective coupling at the primary amine of (R)-1,2-diaminopropane while the secondary amine remains Fmoc-protected must procure the N-2 regioisomer; the N-1 regioisomer yields a different connectivity and cannot substitute without altering the synthetic route.
